3-(Dimethylphosphoryl)propanethioamide
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Overview
Description
3-(Dimethylphosphoryl)propanethioamide is a chemical compound with the molecular formula C5H12NOP. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylphosphoryl group attached to a propanethioamide backbone, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)propanethioamide typically involves the reaction of dimethylphosphoryl chloride with propanethioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)propanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the dimethylphosphoryl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Dimethylphosphoryl)propanethioamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylphosphoryl)propanethioamide involves its interaction with specific molecular targets and pathways. The dimethylphosphoryl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylphosphoryl)propanamide: Similar in structure but lacks the thioamide group.
3-(Dimethylphosphoryl)propanoic acid: Contains a carboxylic acid group instead of a thioamide group.
3-(Dimethylphosphoryl)propanenitrile: Contains a nitrile group instead of a thioamide group.
Uniqueness
3-(Dimethylphosphoryl)propanethioamide is unique due to the presence of both a dimethylphosphoryl group and a thioamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H12NOPS |
---|---|
Molecular Weight |
165.20 g/mol |
IUPAC Name |
3-dimethylphosphorylpropanethioamide |
InChI |
InChI=1S/C5H12NOPS/c1-8(2,7)4-3-5(6)9/h3-4H2,1-2H3,(H2,6,9) |
InChI Key |
XJAIQQYDQDOZNN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CCC(=S)N |
Origin of Product |
United States |
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